molecular formula C10H11NOS B13164687 4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde

4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde

Katalognummer: B13164687
Molekulargewicht: 193.27 g/mol
InChI-Schlüssel: BEASOXKKCIBORN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde is a complex organic compound with the molecular formula C10H11NOS. This compound is characterized by its unique bicyclic structure, which includes a thiophene ring and an azabicyclohexane moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Azabicyclo[310]hexan-3-yl}thiophene-2-carbaldehyde typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations .

Analyse Chemischer Reaktionen

Types of Reactions

4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde is unique due to its combination of the azabicyclohexane and thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C10H11NOS

Molekulargewicht

193.27 g/mol

IUPAC-Name

4-(3-azabicyclo[3.1.0]hexan-3-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H11NOS/c12-5-10-2-9(6-13-10)11-3-7-1-8(7)4-11/h2,5-8H,1,3-4H2

InChI-Schlüssel

BEASOXKKCIBORN-UHFFFAOYSA-N

Kanonische SMILES

C1C2C1CN(C2)C3=CSC(=C3)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.